3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Overview
Description
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a compound that belongs to the class of nitrotriazole derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and triazole groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromoisocyanuric acid. This reaction is followed by the removal of the trifluoroacetyl protecting group to afford the desired aminofurazan . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group in the compound can be oxidized to form nitro derivatives using oxidizing agents like N₂O₅.
Reduction: The nitro group can be reduced to an amino group under reducing conditions.
Substitution: The compound can undergo substitution reactions where the nitro or triazole groups are replaced by other functional groups. Common reagents used in these reactions include dibromoisocyanuric acid, sodium bicarbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . Additionally, the compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects .
Comparison with Similar Compounds
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide can be compared with other similar compounds such as:
3-nitro-1,2,4-triazol-5-one: This compound is also a nitrotriazole derivative with applications in energetic materials.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has been studied for its biological activities and potential therapeutic applications.
1,2,3-triazole analogs: These compounds are used in various industrial applications, including as dyes and corrosion inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-9(15)6-1-2-7(8(3-6)14(16)17)13-5-11-4-12-13/h1-5H,(H2,10,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUIPMAPEJSGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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